molecular formula C7H13NO5 B14378407 Ethyl 2-(hydroxymethyl)-2-nitrobutanoate CAS No. 88226-53-3

Ethyl 2-(hydroxymethyl)-2-nitrobutanoate

Katalognummer: B14378407
CAS-Nummer: 88226-53-3
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: FXBCGQAVGPJBSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(hydroxymethyl)-2-nitrobutanoate is an organic compound that belongs to the class of nitro esters. This compound is characterized by the presence of a nitro group (-NO2) and an ester functional group (-COOEt) attached to a butanoate backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate typically involves the nitration of ethyl 2-(hydroxymethyl)butanoate. This can be achieved through the reaction of ethyl 2-(hydroxymethyl)butanoate with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields a higher purity product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions where the hydroxymethyl group is oxidized to a carboxyl group, forming ethyl 2-nitrobutanoate.

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions where the ethoxy group (-OEt) is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products Formed:

    Oxidation: Ethyl 2-nitrobutanoate.

    Reduction: Ethyl 2-(hydroxymethyl)-2-aminobutanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(hydroxymethyl)-2-nitrobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the study of biochemical pathways involving nitro compounds and their reduction products.

    Medicine: Research into nitro esters like this compound explores their potential as prodrugs that release nitric oxide (NO) in biological systems, which has implications for cardiovascular health.

    Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Wirkmechanismus

The mechanism of action of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate involves its reactivity with various biological molecules. The nitro group can undergo bioreduction to form reactive nitrogen species, which can interact with cellular components. This interaction can lead to the modulation of biochemical pathways, particularly those involving nitric oxide (NO) signaling. The ester group allows for the compound to be hydrolyzed, releasing the active nitro compound in a controlled manner.

Vergleich Mit ähnlichen Verbindungen

    Ethyl 2-nitrobutanoate: Lacks the hydroxymethyl group, making it less reactive in certain biochemical pathways.

    Methyl 2-(hydroxymethyl)-2-nitrobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

    Ethyl 2-(hydroxymethyl)-2-nitropropanoate: Similar structure but with a shorter carbon chain, which can influence its physical properties and reactivity.

Uniqueness: this compound is unique due to the presence of both a hydroxymethyl group and a nitro group on the same carbon atom. This structural feature imparts distinct reactivity patterns and makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

88226-53-3

Molekularformel

C7H13NO5

Molekulargewicht

191.18 g/mol

IUPAC-Name

ethyl 2-(hydroxymethyl)-2-nitrobutanoate

InChI

InChI=1S/C7H13NO5/c1-3-7(5-9,8(11)12)6(10)13-4-2/h9H,3-5H2,1-2H3

InChI-Schlüssel

FXBCGQAVGPJBSQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(CO)(C(=O)OCC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.